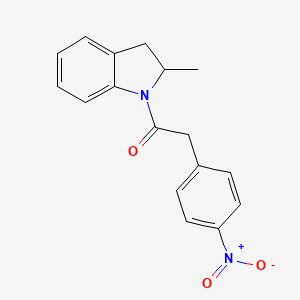![molecular formula C35H24N2S B11522687 5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B11522687.png)
5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-4-[4-(PHENYLSULFANYL)PHENYL]-1H-IMIDAZOLE is a complex organic compound with a molecular formula of C52H34N4 and a molecular weight of 714.878 . This compound is characterized by its imidazole core, which is substituted with various phenyl and phenylethynyl groups, making it a highly aromatic and structurally intricate molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-4-[4-(PHENYLSULFANYL)PHENYL]-1H-IMIDAZOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-4-[4-(PHENYLSULFANYL)PHENYL]-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenyl ketones or alcohols, while reduction could produce phenylamines .
Scientific Research Applications
5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-4-[4-(PHENYLSULFANYL)PHENYL]-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-4-[4-(PHENYLSULFANYL)PHENYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-PHENYL-2-[4-(PHENYLETHYNYL)PHENYL]-5-(4-{4-PHENYL-2-[4-(PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-5-YL}PHENYL)-1H-IMIDAZOLE
- S-[4-[2-[4-(2-PHENYLETHYNYL)PHENYL]ETHYNYL]PHENYL]THIOACETATE
Uniqueness
The uniqueness of 5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-4-[4-(PHENYLSULFANYL)PHENYL]-1H-IMIDAZOLE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C35H24N2S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-phenyl-2-[4-(2-phenylethynyl)phenyl]-5-(4-phenylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C35H24N2S/c1-4-10-26(11-5-1)16-17-27-18-20-30(21-19-27)35-36-33(28-12-6-2-7-13-28)34(37-35)29-22-24-32(25-23-29)38-31-14-8-3-9-15-31/h1-15,18-25H,(H,36,37) |
InChI Key |
XFFDXRXYXZMWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)SC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole](/img/structure/B11522606.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11522608.png)
![5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11522613.png)
![N~1~,N~1~'-(benzene-1,3-diyldimethanediyl)bis[N~2~-(2-methylpropyl)ethanediamide]](/img/structure/B11522619.png)
![1-(2,6-dichlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522632.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-tert-butylbenzamide](/img/structure/B11522638.png)
![5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11522646.png)
![(3E)-1-(3,4-dichlorophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11522650.png)
![11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11522652.png)
![(7E)-N-[(2,4-dichlorobenzyl)oxy][1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-imine](/img/structure/B11522656.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11522660.png)
![2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522670.png)

![8-(methoxymethyl)-6-methyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11522681.png)
